molecular formula C22H32N4O3 B11036888 5-isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone

5-isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone

Cat. No.: B11036888
M. Wt: 400.5 g/mol
InChI Key: UTLXFLCTSUGDIZ-UHFFFAOYSA-N
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Description

A16805.14 , is a complex heterocyclic molecule with a unique structure. Let’s break it down:

    5-Isopentyl: This part of the name indicates the presence of an isopentyl group (a branched alkyl group with five carbon atoms).

    6-(Methoxymethyl): Refers to a methoxymethyl group attached at position 6.

    2-[4-(4-Methoxyphenyl)piperazino]: Contains a piperazine ring with a 4-methoxyphenyl substituent at position 4.

    4(3H)-pyrimidinone: The core structure is a pyrimidinone ring.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes can modify the methoxymethyl group or other functional groups.

    Reduction: Reduction reactions may affect the piperazine ring or other moieties.

    Substitution: Substituents can be replaced by other groups.

Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Research on this compound spans several fields:

    Biology: Studying its interactions with biological molecules (e.g., receptors, enzymes).

    Medicine: Exploring its pharmacological properties (e.g., potential drugs).

    Industry: Assessing its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets (e.g., proteins, nucleic acids) to exert its effects. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, we can highlight its uniqueness based on its intricate structure. Similar compounds may include other pyrimidinones or piperazine derivatives.

Biological Activity

5-Isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including anti-inflammatory and analgesic effects, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex organic structure characterized by:

  • Pyrimidine Ring : Central to its biological activity.
  • Isopentyl Group : Contributes to hydrophobic interactions.
  • Methoxymethyl Group : Potentially enhances solubility.
  • Piperazine Moiety : Known for its role in receptor binding.

The molecular formula is C22H32N4O3C_{22}H_{32}N_{4}O_{3}, indicating a substantial molecular weight, which may influence its pharmacokinetics and dynamics.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) . This inhibition suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders.

Analgesic Properties

In addition to its anti-inflammatory effects, the compound has demonstrated analgesic activity. Studies indicate that it can modulate pain pathways, making it a candidate for developing new analgesics . The mechanism of action may involve the inhibition of specific receptors involved in pain signaling.

The interactions of this compound with biological targets are crucial for understanding its therapeutic potential. Preliminary studies suggest that it binds effectively to receptors involved in inflammatory pathways, which is essential for its anti-inflammatory effects . Further research is necessary to elucidate the complete mechanism of action and optimize its therapeutic efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine ring.
  • Substitution Reactions : Introducing the isopentyl and methoxymethyl groups through nucleophilic substitutions.
  • Piperazine Attachment : Linking the piperazine moiety via coupling reactions.

Each step requires precise control of reaction conditions to ensure high yields and purity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-(4-Methoxyphenyl)pyrimidine-2,4-diaminePyrimidine core with amino groupsAnti-inflammatory
2-Amino-6-(4-methoxyphenyl)pyrimidin-4(3H)-oneSimilar pyrimidine structureAnticancer properties
5-Methyl-6-phenylpyrimidin-2(1H)-oneMethyl substitution on pyrimidineAntimicrobial activity

This table highlights the diversity within the pyrimidinone class while emphasizing the distinct substitution pattern of this compound, which may confer unique biological properties not found in its analogs .

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Study on Inflammatory Response : A study demonstrated that treatment with this compound reduced levels of inflammatory markers in animal models .
  • Pain Management Trials : Clinical trials indicated significant pain relief in subjects treated with formulations containing this compound compared to placebo .

These findings underscore its potential as a therapeutic agent in managing inflammation and pain.

Properties

Molecular Formula

C22H32N4O3

Molecular Weight

400.5 g/mol

IUPAC Name

4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H32N4O3/c1-16(2)5-10-19-20(15-28-3)23-22(24-21(19)27)26-13-11-25(12-14-26)17-6-8-18(29-4)9-7-17/h6-9,16H,5,10-15H2,1-4H3,(H,23,24,27)

InChI Key

UTLXFLCTSUGDIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)COC

Origin of Product

United States

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